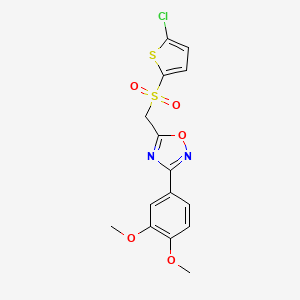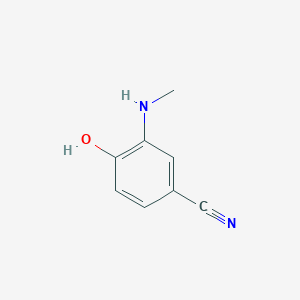
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperazine ring attached to a piperidinone structure, with an isopropyl group at the 1-position. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride typically involves the following steps:
Formation of Piperidin-2-one Core: The initial step involves the synthesis of the piperidin-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Isopropyl Group: The isopropyl group is introduced at the 1-position of the piperidin-2-one ring via alkylation reactions using isopropyl halides or related reagents.
Attachment of Piperazine Ring: The piperazine ring is then attached to the 3-position of the piperidin-2-one core through nucleophilic substitution reactions, often using piperazine or its derivatives.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)piperidin-2-one: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(Propan-2-yl)piperidin-2-one:
Piperidin-2-one Derivatives: Various derivatives with different substituents at the 1- and 3-positions, each with unique properties and uses.
Uniqueness
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride is unique due to the combination of the piperazine ring and the isopropyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-piperazin-1-yl-1-propan-2-ylpiperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(2)15-7-3-4-11(12(15)16)14-8-5-13-6-9-14;;/h10-11,13H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNANHFCMMXCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3R)-Oxolan-3-yl]oxyacetic acid](/img/structure/B2824552.png)
![ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)



![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)

![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)

